1H-imidazol-2-yl(pyridin-2-yl)methanol
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Overview
Description
1H-imidazol-2-yl(pyridin-2-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of both imidazole and pyridine moieties in a single molecule provides it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1h-imidazol-2-yl(pyridin-2-yl)methanol, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary depending on the biological activity .
Mode of Action
Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines . This suggests that this compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell division, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.
Result of Action
Based on the reported biological activities of imidazole derivatives , it can be inferred that the compound could potentially lead to changes in cellular processes such as cell division, inflammation, immune response, and various metabolic processes.
Action Environment
It is known that the compound is stable under normal storage conditions
Preparation Methods
The synthesis of 1H-imidazol-2-yl(pyridin-2-yl)methanol typically involves the reaction of imidazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a Grignard reagent derived from an imidazole compound . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1H-imidazol-2-yl(pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Scientific Research Applications
1H-imidazol-2-yl(pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
1H-imidazol-2-yl(pyridin-2-yl)methanol can be compared with other similar compounds such as:
2-(1H-Imidazol-2-yl)pyridine: This compound lacks the hydroxyl group present in this compound, which can significantly alter its chemical reactivity and biological activity.
2-(2-Pyridyl)imidazole: Similar to the previous compound, this also lacks the hydroxyl group, making it less versatile in certain chemical reactions.
Imidazo[1,2-a]pyridine: This compound has a fused ring structure, which can lead to different chemical and biological properties compared to this compound.
The presence of both imidazole and pyridine rings in this compound, along with the hydroxyl group, makes it unique and versatile for various applications.
Properties
IUPAC Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBGFDBSZQPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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